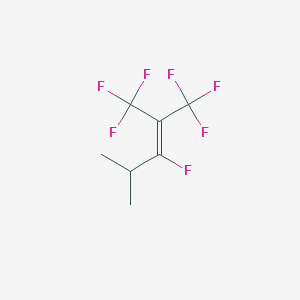![molecular formula C22H20O2 B14545960 9-[2-(Dimethoxymethyl)phenyl]-9H-fluorene CAS No. 61894-42-6](/img/structure/B14545960.png)
9-[2-(Dimethoxymethyl)phenyl]-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-(Dimethoxymethyl)phenyl]-9H-fluorene: is an organic compound that features a fluorene core substituted with a dimethoxymethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(Dimethoxymethyl)phenyl]-9H-fluorene typically involves the reaction of fluorene with a suitable dimethoxymethylating agent under controlled conditions. One common method involves the use of dimethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 9-[2-(Dimethoxymethyl)phenyl]-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9-[2-(Dimethoxymethyl)phenyl]-9H-fluorene is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s derivatives have shown promise in biological studies, particularly in the development of fluorescent probes and imaging agents. These derivatives can be used to study cellular processes and diagnose diseases .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and resins. Its stability and reactivity make it a valuable component in the manufacturing of high-performance materials .
Mechanism of Action
The mechanism of action of 9-[2-(Dimethoxymethyl)phenyl]-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Dimethoxy(methyl)phenylsilane: Shares similar structural features but with a silicon atom instead of a fluorene core.
Phenoxyethanol: Another compound with a phenyl group and ether linkage, used in different applications.
Uniqueness: 9-[2-(Dimethoxymethyl)phenyl]-9H-fluorene stands out due to its fluorene core, which imparts unique electronic and structural properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Properties
CAS No. |
61894-42-6 |
|---|---|
Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
9-[2-(dimethoxymethyl)phenyl]-9H-fluorene |
InChI |
InChI=1S/C22H20O2/c1-23-22(24-2)20-14-8-7-13-19(20)21-17-11-5-3-9-15(17)16-10-4-6-12-18(16)21/h3-14,21-22H,1-2H3 |
InChI Key |
MUQCUEMUDQMPID-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1C2C3=CC=CC=C3C4=CC=CC=C24)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


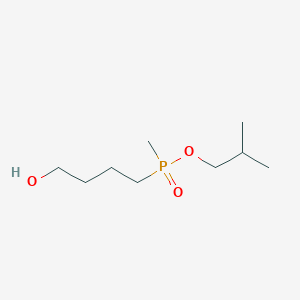
![2H-1-Benzopyran, 2-(4-methoxyphenyl)-3-[(methylthio)methoxy]-](/img/structure/B14545883.png)
![[2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14545890.png)
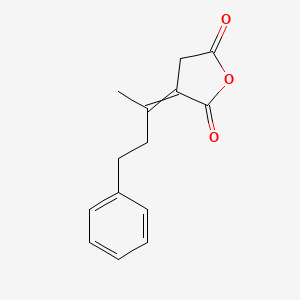
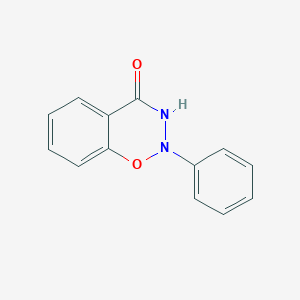
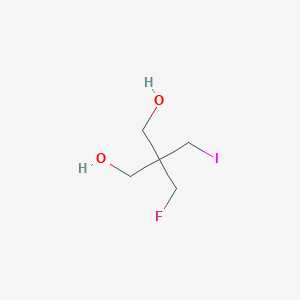
![2-[(8-Bromonaphthalene-1-carbonyl)amino]benzoic acid](/img/structure/B14545905.png)
![[1-(Cyclohex-1-en-1-yl)ethanesulfinyl]benzene](/img/structure/B14545906.png)
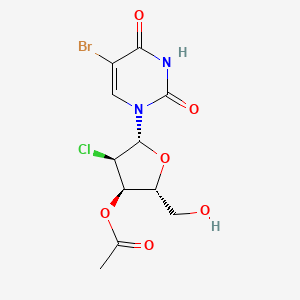
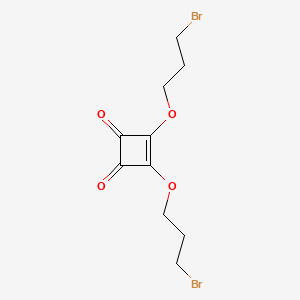
![1-Methyl-2-[(3,4,5-trimethoxyphenyl)methyl]pyridin-1-ium iodide](/img/structure/B14545918.png)
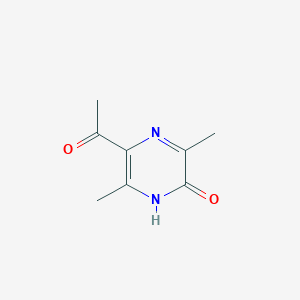
![[4-Methyl-3-(propan-2-yl)pent-1-yn-3-yl]benzene](/img/structure/B14545964.png)
